molecular formula C10H20ClNO B1520422 4-(Cyclopentyloxy)piperidine hydrochloride CAS No. 1174044-76-8

4-(Cyclopentyloxy)piperidine hydrochloride

Cat. No. B1520422
M. Wt: 205.72 g/mol
InChI Key: OQYXOEXWHVWKKM-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)piperidine hydrochloride is a chemical compound with the CAS Number: 1174044-76-8 . It has a molecular weight of 205.73 .


Molecular Structure Analysis

The InChI code for 4-(Cyclopentyloxy)piperidine hydrochloride is 1S/C10H19NO.ClH/c1-2-4-9(3-1)12-10-5-7-11-8-6-10;/h9-11H,1-8H2;1H . This indicates the presence of a cyclopentyl group attached to a piperidine ring via an ether linkage, along with a hydrochloride group.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Cyclopentyloxy)piperidine hydrochloride include a molecular weight of 205.73 . Other specific properties such as melting point, solubility, and stability are not available in the retrieved resources.

Scientific Research Applications

Molecular Structure Analysis

The crystal and molecular structure of a related compound, 4-piperidinecarboxylic acid hydrochloride, was characterized using single crystal X-ray diffraction, computational calculations, and FTIR spectrum analysis. The study provides insights into the conformation and bonding interactions within the crystal structure, which can inform the design of similar compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthetic Applications and Biological Evaluation

  • A novel, highly potent, selective estrogen receptor modulator was discovered, showcasing the therapeutic potential of compounds incorporating the piperidine structure. This research underscores the role of such compounds in modulating estrogen receptor activity with significant implications for treating conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).

  • The diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization demonstrates an innovative approach to generating complex piperidine derivatives. This methodology facilitates the enantioselective synthesis of functionally rich piperidines, highlighting the versatility of piperidine-based compounds in organic synthesis (Lam, Murray, & Firth, 2005).

  • The development of polyhydroxylated N-alkoxypiperidines through an intramolecular azepine ring contraction provides a concise route to synthesize biologically active molecules. These compounds have broad therapeutic potential, underscoring the importance of innovative synthetic strategies in creating novel treatments (Barnes, Chen, Catalano, & Jeffrey, 2015).

Anticancer Activity

A study on novel hydroxyl-substituted double Schiff-base 4-piperidone/cyclohexanone derivatives revealed their cytotoxicity against various human carcinoma cell lines. This research highlights the potential of piperidine derivatives in cancer therapy, particularly in inducing cell apoptosis and suppressing tumor growth in vivo (Zhang et al., 2019).

Safety And Hazards

The safety information for 4-(Cyclopentyloxy)piperidine hydrochloride indicates that it has a GHS07 pictogram and a warning signal word . Specific hazard statements and precautionary statements are not available in the retrieved resources.

properties

IUPAC Name

4-cyclopentyloxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-2-4-9(3-1)12-10-5-7-11-8-6-10;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYXOEXWHVWKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopentyloxy)piperidine hydrochloride

CAS RN

1174044-76-8
Record name 4-(cyclopentyloxy)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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